Spiro[13.14]octacosan-15-one
Description
Spiro[13.14]octacosan-15-one is a spirocyclic compound characterized by two interconnected rings (13- and 14-membered) sharing a single carbon atom (the spiro atom). Spiro compounds are valued for their structural rigidity, three-dimensionality, and ability to access underexplored chemical space, making them attractive scaffolds for drug discovery .
Properties
CAS No. |
79084-18-7 |
|---|---|
Molecular Formula |
C28H52O |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
spiro[13.14]octacosan-28-one |
InChI |
InChI=1S/C28H52O/c29-27-23-19-15-11-7-3-1-4-8-12-16-20-24-28(27)25-21-17-13-9-5-2-6-10-14-18-22-26-28/h1-26H2 |
InChI Key |
NUPPAYAGCHCFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC(=O)C2(CCCCCC1)CCCCCCCCCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds, including Spiro[13.14]octacosan-15-one, often involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under specific conditions. For instance, the use of cyclooctanecarboxaldehyde and piperidine in toluene, followed by the addition of methyl vinyl ketone, can lead to the formation of spirocyclic intermediates . These intermediates can then be further processed to yield the desired spirocyclic compound.
Industrial Production Methods
Industrial production of spirocyclic compounds typically involves optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes. Additionally, the employment of metal-catalyzed reactions, such as those involving palladium or copper catalysts, can facilitate the formation of spirocyclic structures on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Spiro[13.14]octacosan-15-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or under elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield spirocyclic ketones or carboxylic acids, while reduction may produce spirocyclic alcohols. Substitution reactions can lead to the formation of various spirocyclic derivatives with different functional groups .
Scientific Research Applications
Spiro[13.14]octacosan-15-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a model compound for studying the behavior of spirocyclic structures in biological systems.
Mechanism of Action
The mechanism of action of Spiro[13.14]octacosan-15-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Ring Systems
The table below compares Spiro[13.14]octacosan-15-one with structurally related spiro compounds:
Key Observations:
- Ring Size and Rigidity : this compound’s large ring system (13 + 14) likely reduces strain compared to smaller spirocycles (e.g., 6 + 6 benzoxazines), enhancing stability .
- Functional Groups : The ketone at C15 offers a reactive site for derivatization, akin to 1-Oxa-6-azacyclopentadecan-15-one’s ketone, which is exploited in catalytic applications .
- Synthetic Challenges : Larger spirocycles (e.g., 28-membered 1-acetyl-azacyclooctacosan-15-one) are synthetically demanding due to macrocyclization hurdles, whereas smaller systems benefit from stress-release-driven methods .
Fragmentation and Stability
Spiro compounds often exhibit fragmentation at the spiro junction under mass spectrometry (EIMS). For example:
- Spiro-1,3-benzoxazine dimers fragment at m/z = M⁺ - ArN₂CO due to steric stress .
- This compound is expected to show similar fragmentation patterns, though its larger size may delay cleavage.
Pharmacological Potential
- Rigidity and 3D Structure : this compound’s sp³-rich framework may improve binding selectivity in drug targets, analogous to clinical-stage spiro-azetidine candidates .
- Toxicity Concerns : Large spirocycles (e.g., 28-membered analogs) lack safety data, whereas smaller systems are better characterized for biomedical use .
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